![molecular formula C11H17NO2S B14306103 2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine CAS No. 114193-78-1](/img/structure/B14306103.png)
2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine is an organic compound that features a pyridine ring substituted with a methoxy group and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine typically involves the reaction of pyridine derivatives with methoxy and sulfanyl substituents. One common method is the nucleophilic substitution reaction where a pyridine derivative is reacted with a methoxyethyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving multiple steps including purification through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methoxy group or to alter the sulfanyl group.
Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-methoxylated or de-sulfanylated derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxy and sulfanyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethane
- 2-Methoxyethyl acetate
- Ethane, 1-ethoxy-2-methoxy-
Uniqueness
2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine is unique due to the presence of both methoxy and sulfanyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
114193-78-1 |
|---|---|
Formule moléculaire |
C11H17NO2S |
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
2-[1-methoxy-2-(2-methoxyethylsulfanyl)ethyl]pyridine |
InChI |
InChI=1S/C11H17NO2S/c1-13-7-8-15-9-11(14-2)10-5-3-4-6-12-10/h3-6,11H,7-9H2,1-2H3 |
Clé InChI |
NZMCNGVRYRQXKP-UHFFFAOYSA-N |
SMILES canonique |
COCCSCC(C1=CC=CC=N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


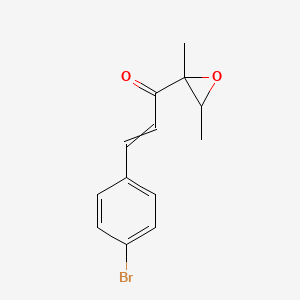
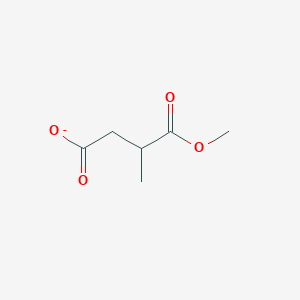

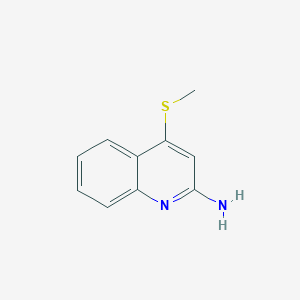
![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)
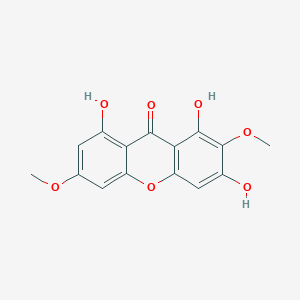
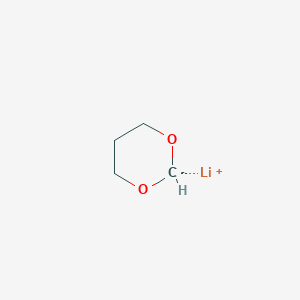

![3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14306067.png)
![2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14306070.png)

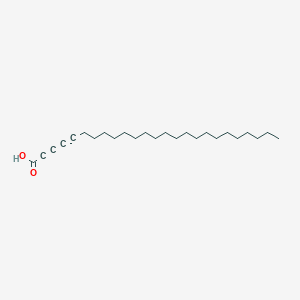
![2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol](/img/structure/B14306087.png)
![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)
